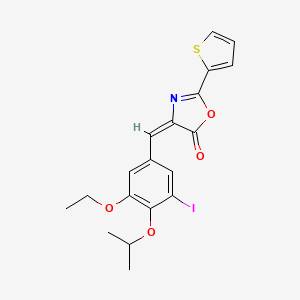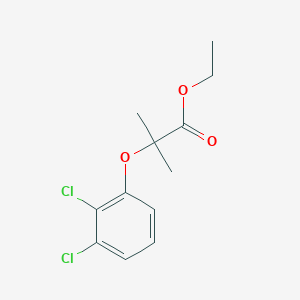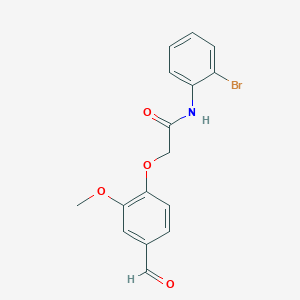![molecular formula C18H15ClN2O4 B4780462 5-chloro-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline](/img/structure/B4780462.png)
5-chloro-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline
Vue d'ensemble
Description
5-chloro-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline is a complex organic compound . It is known by registry numbers ZINC000002862710 . This compound is available from suppliers, including ChemBridge Corporation .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 5-chloro-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline, involves several steps. One common method is the Friedländer Synthesis, which involves the reaction of heteroaromatic tosylates and phosphates with alkyl Grignard reagents . Another method involves the transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles .Molecular Structure Analysis
The molecular structure of 5-chloro-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline is complex, with several functional groups. It includes a quinoline ring, a nitro group, a methyl group, and an ether linkage .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
This compound can be used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Biologically Active Quinoline
Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . The compound “5-chloro-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline” can be used in the synthesis of biologically active quinoline and its analogues .
Pharmaceutical Applications
Quinoline-based compounds have been reported to exhibit various pharmaceutical activities such as anti-tuberculosis, antiplasmodial, antibacterial, antihistamine, antifungal, antimalarial, anti-HIV, anticancer, anti-inflammatory, anti-hypertensive, and antioxidant activities . Therefore, “5-chloro-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline” could potentially be used in the development of new pharmaceuticals .
Inhibitor Applications
Quinolines have also been used as tyrokinase PDGF-RTK inhibitor, inositol 5′-phosphatase (SH 2), DNA gyrase B inhibitors as Mycobacterium tuberculosis, and DNA topoisomerase inhibitors . This suggests that “5-chloro-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline” could potentially be used in similar applications .
Electrochemical Testing
Although not directly related to “5-chloro-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline”, chlorinated compounds have been used in electrochemical testing . It’s possible that this compound could also be used in similar testing procedures .
Green Chemistry
The compound “5-chloro-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline” could potentially be used in green chemistry protocols, given the increasing interest in environmentally friendly chemical processes .
Propriétés
IUPAC Name |
5-chloro-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c1-12-11-13(4-6-16(12)21(22)23)24-9-10-25-17-7-5-15(19)14-3-2-8-20-18(14)17/h2-8,11H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBYYRBOGDLUES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOC2=C3C(=C(C=C2)Cl)C=CC=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4780380.png)
![3-{[({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoic acid](/img/structure/B4780398.png)
![N-[1-(4-chlorophenyl)propyl]-4-nitrobenzenesulfonamide](/img/structure/B4780405.png)
![N-(2,4-dibromophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4780413.png)
![2-(benzylthio)-4-{[5-(2-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B4780417.png)
![2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide](/img/structure/B4780420.png)


![4,5,6,7-tetrachloro-2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4780439.png)
![N-(4-bromo-2-fluorophenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4780442.png)
![N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4780444.png)
![5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4780464.png)

![1-butyl-6-[4-(difluoromethoxy)phenyl]-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4780482.png)